2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole-dione scaffold. Key structural attributes include:
- 3,4-Difluorophenyl substituent: Fluorine atoms at the 3rd and 4th positions of the phenyl ring enhance lipophilicity and metabolic stability, common strategies in medicinal chemistry to improve pharmacokinetics.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O4/c1-30-12-5-2-10(3-6-12)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-4-7-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLTVBMVKESBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 1007922-32-8) exhibits significant biological activity that warrants detailed examination. This article compiles the synthesis methods, biological evaluations, and potential therapeutic applications of this compound based on diverse and credible sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.3 g/mol. The structure features a complex arrangement including a pyrrolo[3,4-d][1,2,3]triazole core and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15F2N5O4 |
| Molecular Weight | 415.3 g/mol |
| CAS Number | 1007922-32-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general approach includes:
- Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core : This involves cyclocondensation reactions that introduce the triazole moiety.
- Functionalization : Subsequent steps involve the introduction of fluorinated phenyl groups and methoxy substituents through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound against various cancer cell lines:
- Cell Line Studies : The compound has shown notable antiproliferative effects against breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. In vitro assays indicated IC50 values in the micromolar range, suggesting significant cytotoxicity.
- Mechanism of Action : The exact mechanism remains under investigation; however, preliminary findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
Other Biological Activities
In addition to anticancer properties, there are indications of:
- Antimicrobial Activity : Some derivatives of triazole compounds have demonstrated antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation markers in preclinical models.
Case Study 1: Antiproliferative Activity
In a study published by Monash University researchers, a series of triazole derivatives were synthesized and evaluated for their antiproliferative activity. Among these compounds, the one corresponding to our target compound exhibited the highest activity against MCF-7 cells with an IC50 value of approximately 5 µM .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the observed cytotoxic effects. It was found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Analogues
The closest structural analogue is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent adjustments from the analogue’s molecular formula (C19H16ClFN4O3).
Substituent Effects and Hypothetical Implications
Halogen Differences :
- The target compound’s 3,4-difluorophenyl group may confer greater metabolic stability compared to the analogue’s 3-chloro-4-fluorophenyl . Fluorine’s smaller atomic radius and stronger C-F bonds often reduce oxidative metabolism.
- Chlorine’s larger size and polarizability in the analogue could enhance hydrophobic interactions but increase susceptibility to enzymatic degradation.
The analogue’s 2,3-dimethylphenyl group lacks polar functionality, favoring lipophilicity and membrane permeability.
Therapeutic Potential: Both compounds share a triazole-dione core, which is associated with protease inhibition or kinase modulation in drug discovery. However, without explicit activity data, their applications remain speculative.
Broader Context of Related Compounds
- Flumetsulam: A triazolo-pyrimidine sulfonamide herbicide.
- Oxadixyl : An oxazolidinyl acetamide fungicide. The acetamide group aligns with the target compound’s backbone, though the core structure differs significantly.
These examples underscore the versatility of triazole and acetamide groups in agrochemical and pharmaceutical design, though the target compound’s pyrrolo-triazole-dione core remains distinct.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
